
8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as IB-MECA, is a selective agonist of adenosine A3 receptors. This compound has shown potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Fluorescence Emission Properties
- Fluorescence Emission in Biochemical Systems : Research indicates that derivatives of 8-aza analogues of caffeine and theophylline, including 8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, exhibit significant fluorescence emission properties. These properties are utilized in enzymatic, receptor binding, and nucleic acid systems, making them valuable fluorescent probes for biochemical studies (Mędza et al., 2009).
Synthesis and Biological Activity
- Synthesis of Antineoplastic Agents : Some derivatives of the compound have been synthesized with potential antineoplastic (anti-cancer) activity. Although preliminary biological data do not indicate significant antineoplastic activity, the methodology of synthesizing these compounds could be significant for future research in medicinal chemistry (Koebel et al., 1975).
Antidepressant and Anxiolytic Effects
- Potential Antidepressant Agents : A compound synthesized from the base structure of 8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibited antidepressant activity, particularly at a dose of 1.6 mg/kg. This indicates the potential of derivatives of this compound in developing new antidepressant drugs (Халиуллин et al., 2017).
Isosteric Purine Fluorescent Probes
- Fluorescent Probes for Nucleic Acid and Enzymatic Research : The 8-azapurines, including 8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione, are used as fluorescent probes in enzymology and analytical applications. Their fluorescence emission properties are advantageous in studying purine metabolism and catalytic RNAs (Wierzchowski et al., 2014).
Propiedades
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-11(2)10-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-8-6-4-5-7-9-20/h11H,4-10H2,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVONJQWWDOMUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(azepan-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

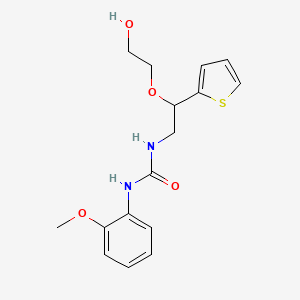
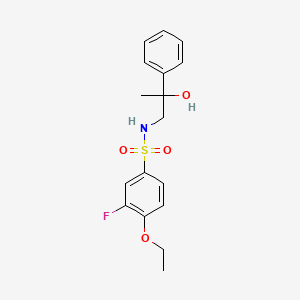
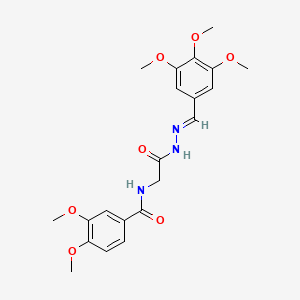
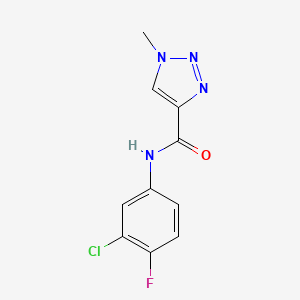

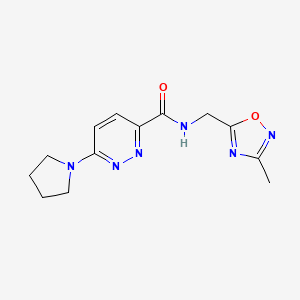
![N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2585435.png)
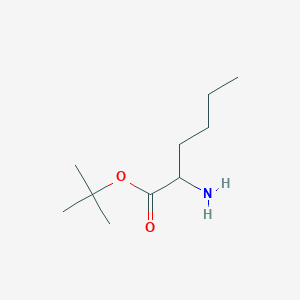
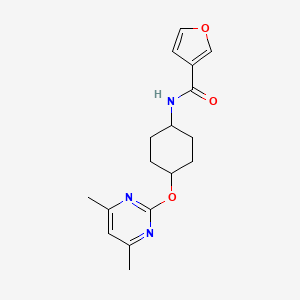
![7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585442.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2585443.png)
![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide](/img/structure/B2585444.png)
![methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2585446.png)
